molecular formula C16H17NO3 B14394789 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione CAS No. 88461-05-6

2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione

Cat. No.: B14394789
CAS No.: 88461-05-6
M. Wt: 271.31 g/mol
InChI Key: XRERXODYOILOIA-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione is a complex organic compound characterized by a pyrrolidine ring fused to a cyclopentane ring, with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and selectivity are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
  • 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
  • 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Uniqueness

Compared to these similar compounds, 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione stands out due to its unique combination of the pyrrolidine and cyclopentane rings, along with the benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88461-05-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(1-benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione

InChI

InChI=1S/C16H17NO3/c18-13-7-8-14(19)16(13)12-6-9-15(20)17(12)10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

XRERXODYOILOIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C2C(=O)CCC2=O)CC3=CC=CC=C3

Origin of Product

United States

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